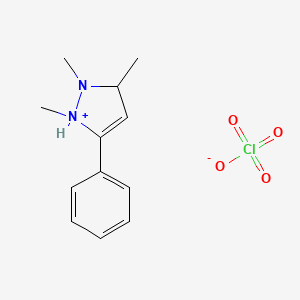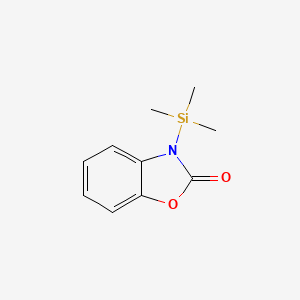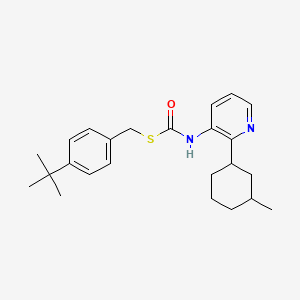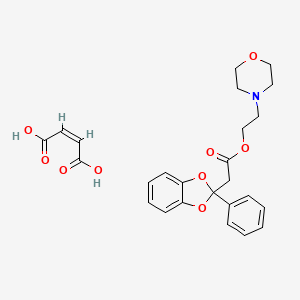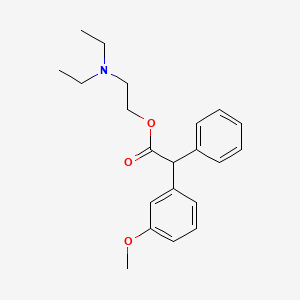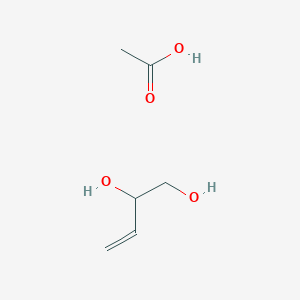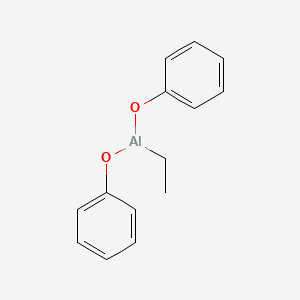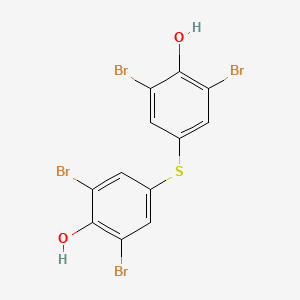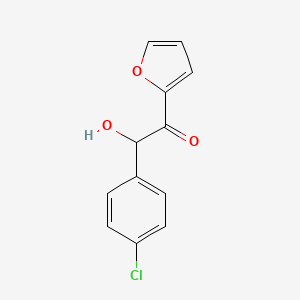![molecular formula C15H13NO B14666314 N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide CAS No. 37056-75-0](/img/structure/B14666314.png)
N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide is an organic compound that belongs to the class of amine oxides. This compound is characterized by the presence of a phenyl group attached to a nitrogen atom, which is further connected to a phenylprop-2-en-1-ylidene group. Amine oxides are known for their unique chemical properties and are widely used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide typically involves the oxidation of the corresponding tertiary amine. One common method is the oxidation of N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine using hydrogen peroxide or peroxycarboxylic acids. The reaction is carried out under controlled conditions to ensure the formation of the desired amine oxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and consistent production of the compound, which is essential for its various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex amine oxides or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the amine oxide back to the corresponding amine.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxycarboxylic acids are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the amine oxide.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex amine oxides, while reduction can yield the corresponding amine.
Aplicaciones Científicas De Investigación
N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This can lead to the formation of reactive intermediates that participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-N-methylamine oxide
- N-phenyl-N-ethylamine oxide
- N-phenyl-N-propylamine oxide
Uniqueness
N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide is unique due to its specific structure, which includes a phenylprop-2-en-1-ylidene group. This structural feature imparts distinct chemical properties and reactivity compared to other amine oxides. The presence of the phenyl groups also enhances its stability and makes it suitable for various applications.
Propiedades
Número CAS |
37056-75-0 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
(E)-N,3-diphenylprop-2-en-1-imine oxide |
InChI |
InChI=1S/C15H13NO/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-13H/b10-7+,16-13- |
Clave InChI |
DGGUHHKIBNARMK-SBFJKYRKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=[N+](/C2=CC=CC=C2)\[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=CC=[N+](C2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


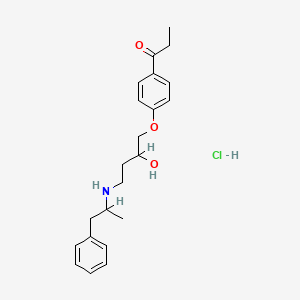
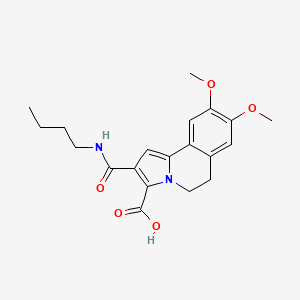
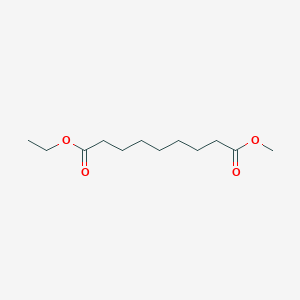
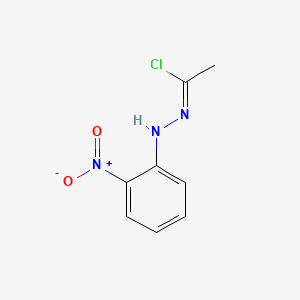
![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
